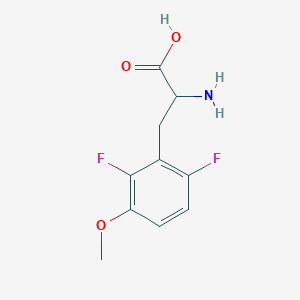
1-(2-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄基)吡咯烷
描述
“1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing group often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrrolidine ring and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Unfortunately, the specific molecular structure analysis for “1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is not available in the retrieved papers .科学研究应用
合成和表征
1-(2-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄基)吡咯烷及其相关化合物一直是合成化学中的重点,特别是在苯环硼酸酯中间体的制备中。这些化合物已通过多步取代反应合成。它们的结构已使用 FTIR、NMR 和质谱等各种光谱方法进行了严格表征。此外,单晶 X 射线衍射已用于晶体学和构象分析。使用密度泛函理论 (DFT) 计算和验证了分子结构,确保了它们与 X 射线衍射确定的晶体结构一致。还研究了这些化合物的分子静电势和前沿分子轨道,揭示了有趣的物理化学性质 (Huang et al., 2021)。
在聚合物合成中的应用
这些化合物在分子量在 3.5 至 22 kDa 之间的深色聚合物的开发中发挥了重要作用。含有四芳基吡咯并[3,2-b]吡咯-2,5-二酮 (isoDPP) 单元的聚合物在二氯甲烷、氯仿和四氢呋喃等常见有机溶剂中表现出溶解性,展示了它们在各种应用中的多功能性 (Welterlich et al., 2012)。
在晶体结构和 DFT 研究中的重要性
涉及含有 4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基部分的化合物的晶体结构和 DFT 分析的详细研究对于理解它们的稳定性和反应性至关重要。这些分析提供了对这些化合物的构象动力学和电子性质的见解,有助于优化它们在各种化学反应和材料合成中的用途 (Wu et al., 2021)。
在硼烷还原和催化中的探索
已经探索了 1-(2-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄基)吡咯烷衍生物在催化不对称选择性硼烷还原中的用途,表明它们在不对称合成和制备各种生物活性化合物中的潜力。这突出了它们在提高化学转化的效率和选择性方面的作用,这在药物化学和材料科学中至关重要 (Huang et al., 2011)。
属性
IUPAC Name |
1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUALGDDEAYXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674857 | |
| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | |
CAS RN |
1150271-49-0 | |
| Record name | 1-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




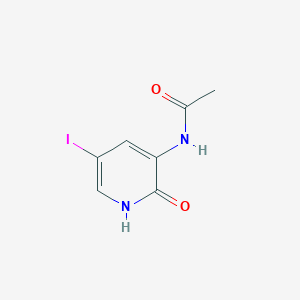
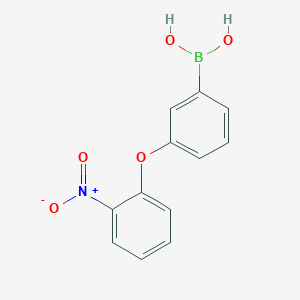


![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)


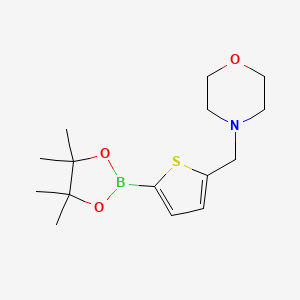

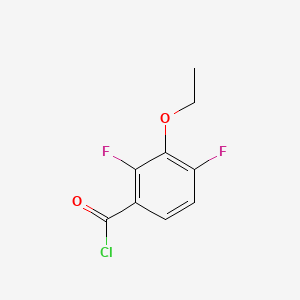
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
